molecular formula C13H20N4O3 B14460492 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 66274-17-7

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14460492
CAS No.: 66274-17-7
M. Wt: 280.32 g/mol
InChI Key: PQKYQHPCYRFSIQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O3 It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and an alkylating agent like 1-bromopropane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-8-(1-piperidyl)-7H-purine-2,6-dione
  • 1,3-Dimethyl-8-(1-butoxybutyl)-7H-purine-2,6-dione

Comparison

Compared to similar compounds, 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione may exhibit unique properties due to the presence of the propoxypropyl group

Properties

CAS No.

66274-17-7

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

1,3-dimethyl-8-(1-propoxypropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-5-7-20-8(6-2)10-14-9-11(15-10)16(3)13(19)17(4)12(9)18/h8H,5-7H2,1-4H3,(H,14,15)

InChI Key

PQKYQHPCYRFSIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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